N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pyrazole ring substituted with a 3,5-dimethyl group and an ethyl chain linked to a 2-methoxybenzenesulfonamide moiety
Mechanism of Action
Target of Action
Compounds with a pyrazole core are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole-bearing compounds are known to interact with their targets in a way that leads to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been shown to influence various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
The compound’s molecular weight, which is a key factor influencing its bioavailability, is known .
Result of Action
Pyrazole derivatives are known to have potent antileishmanial and antimalarial activities .
Action Environment
Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting 3,5-dimethyl-1-phenyl-2-pyrazoline with hydrazine hydrate under reflux conditions .
-
Attachment of the Ethyl Chain: : The ethyl chain can be introduced by reacting the pyrazole derivative with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate .
-
Sulfonamide Formation: : The final step involves the reaction of the ethyl-substituted pyrazole with 2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the sulfonamide moiety .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium carbonate, triethylamine
Solvents: Anhydrous benzene, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .
-
Agriculture: : Pyrazole derivatives, including this compound, are explored for their use as agrochemicals, such as insecticides, fungicides, and herbicides .
-
Materials Science: : The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the ethyl and sulfonamide groups.
2-Methoxybenzenesulfonamide: A compound with the sulfonamide moiety but without the pyrazole ring.
N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide: A similar compound with an unsubstituted pyrazole ring.
Uniqueness
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties The presence of the 3,5-dimethyl groups on the pyrazole ring enhances its stability and reactivity, while the sulfonamide moiety contributes to its solubility and biological activity
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-11-10-12(2)17(16-11)9-8-15-21(18,19)14-7-5-4-6-13(14)20-3/h4-7,10,15H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQOWQASOORHQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC=C2OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.